molecular formula C13H10BrIN2 B8737358 10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

Cat. No. B8737358
M. Wt: 401.04 g/mol
InChI Key: NDSVGFHKRSCGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine is a useful research compound. Its molecular formula is C13H10BrIN2 and its molecular weight is 401.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

Molecular Formula

C13H10BrIN2

Molecular Weight

401.04 g/mol

IUPAC Name

10-bromo-2-iodo-5,6,7,12-tetrahydro-5,7-methanobenzo[c]imidazo[1,2-a]azepine

InChI

InChI=1S/C13H10BrIN2/c14-8-1-2-10-7-3-9(4-7)17-6-12(15)16-13(17)11(10)5-8/h1-2,5-7,9H,3-4H2

InChI Key

NDSVGFHKRSCGFN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1N3C=C(N=C3C4=C2C=CC(=C4)Br)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 3-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed tetrahydrofuran (1200 mL), 9-bromo-3,4-diiodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene (119.3 g, 226.40 mmol, 1.00 equiv), followed by the addition of EtMgBr (90.7 mL, 1.20 equiv) dropwise with stirring at −40° C. The resulting solution was stirred at −40° C. for 1 h. This reaction was repeated for 2 more times. The reaction was then quenched by the addition of 500 mL of 5% hydrogen chloride and extracted with 3×500 mL of dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 259 g (97%) of 9-bromo-4-iodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene as a brown solid.
Name
9-bromo-3,4-diiodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
90.7 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three

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